molecular formula C15H16N4O2S B6018592 5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(1-thiophen-2-ylethyl)pyridin-2-amine

5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(1-thiophen-2-ylethyl)pyridin-2-amine

Cat. No.: B6018592
M. Wt: 316.4 g/mol
InChI Key: FMZOURYOWLXGLI-UHFFFAOYSA-N
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Description

5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(1-thiophen-2-ylethyl)pyridin-2-amine is a heterocyclic compound that contains a pyridine ring, an oxadiazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an amidoxime with a nitrile in the presence of an acid catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(1-thiophen-2-ylethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(1-thiophen-2-ylethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(1-thiophen-2-ylethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The thiophene and pyridine rings may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

    Thiophene Derivatives: Compounds containing thiophene rings with various functional groups.

    Pyridine Derivatives: Compounds with pyridine rings and different substituents.

Uniqueness

5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(1-thiophen-2-ylethyl)pyridin-2-amine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(1-thiophen-2-ylethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-10(12-4-3-7-22-12)17-13-6-5-11(8-16-13)15-18-14(9-20-2)19-21-15/h3-8,10H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZOURYOWLXGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NC2=NC=C(C=C2)C3=NC(=NO3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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